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Compound of Interest

Compound Name:
5-Bromo-2-difluoromethoxy-4-

fluorophenol

Cat. No.: B1409822 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the structure elucidation of 5-Bromo-2-
difluoromethoxy-4-fluorophenol is not publicly available in the searched scientific literature.

This guide has been constructed using predicted spectroscopic data based on the analysis of

structurally similar compounds. The purpose is to provide an in-depth illustration of the

structure elucidation workflow and data interpretation methodology for a molecule of this

nature.

Introduction
5-Bromo-2-difluoromethoxy-4-fluorophenol is a halogenated aromatic compound with

potential applications in medicinal chemistry and materials science. The presence of bromine,

fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties to the

molecule. Accurate structure elucidation is the cornerstone of its chemical characterization,

ensuring its identity and purity for any subsequent research or development.

This technical guide outlines the comprehensive analytical workflow for the structural

confirmation of 5-Bromo-2-difluoromethoxy-4-fluorophenol. We will detail the key

experimental techniques, present the expected data in a structured format, and illustrate the

logical flow of data interpretation.
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Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 5-Bromo-2-difluoromethoxy-4-
fluorophenol is presented below. These values are estimated based on computational models

and data from analogous compounds.

Property Predicted Value

Molecular Formula C₇H₄BrF₃O₂

Molecular Weight 275.01 g/mol

Appearance White to off-white solid

Melting Point 55-60 °C

Boiling Point ~250 °C at 760 mmHg

pKa ~7.5

Experimental Protocols
The structure elucidation of a novel compound like 5-Bromo-2-difluoromethoxy-4-
fluorophenol involves a multi-technique analytical approach.

Synthesis and Purification
A plausible synthetic route to 5-Bromo-2-difluoromethoxy-4-fluorophenol could involve the

difluoromethylation of 5-bromo-2,4-difluorophenol.

Protocol:

To a solution of 5-bromo-2,4-difluorophenol in a suitable polar aprotic solvent (e.g., DMF or

acetonitrile), add a base (e.g., potassium carbonate).

Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or sodium

chlorodifluoroacetate, under controlled temperature and pressure.

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a

400 MHz or higher spectrometer using a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray

ionization (ESI) or electron ionization (EI) would be employed to determine the accurate

mass and elemental composition.

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform

infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory

for a solid sample.

Data Interpretation and Structure Elucidation
The following sections detail the predicted spectroscopic data and their interpretation to confirm

the structure of 5-Bromo-2-difluoromethoxy-4-fluorophenol.

Mass Spectrometry
The mass spectrum provides the molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data

Technique Ionization Mode
Predicted m/z
[M+H]⁺

Elemental
Composition

HRMS ESI 274.9436 C₇H₄BrF₃O₂
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The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would

be expected, showing two major peaks separated by 2 Da.

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch

1250-1150 Strong C-O-C stretch (aryl ether)

1100-1000 Strong C-F stretch (difluoromethoxy)

800-600 Strong C-Br stretch

NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atoms.

4.3.1. ¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~7.3 d 1H J(H,F) ≈ 8 H-6

~6.8 t 1H J(H,F) ≈ 72 -OCHF₂

~5.5 s (broad) 1H - -OH
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4.3.2. ¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 (d) C-4 (coupled to F)

~145 (d) C-2 (coupled to F)

~125 C-6

~118 (t) -OCHF₂ (coupled to 2F)

~115 (d) C-5 (coupled to F)

~110 C-1

~105 (d) C-3 (coupled to F)

4.3.3. ¹⁹F NMR Spectroscopy

Table 5: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ -80 d J(F,H) ≈ 72 -OCHF₂

~ -120 s - F-4

Visualization of the Elucidation Workflow
The logical process of combining data from different analytical techniques to confirm the

chemical structure is crucial.
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Caption: Workflow for the structure elucidation of 5-Bromo-2-difluoromethoxy-4-
fluorophenol.

Conclusion
The comprehensive analysis of spectroscopic data from mass spectrometry, infrared

spectroscopy, and multinuclear NMR provides a cohesive and unambiguous confirmation of the

chemical structure of 5-Bromo-2-difluoromethoxy-4-fluorophenol. Each technique offers a
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unique piece of the structural puzzle, and their combined interpretation allows for a high-

confidence assignment of the molecular formula, functional groups, and atomic connectivity.

This rigorous characterization is essential for the advancement of research and development

involving this compound.

To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 5-Bromo-2-
difluoromethoxy-4-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1409822#structure-elucidation-of-5-bromo-2-
difluoromethoxy-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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